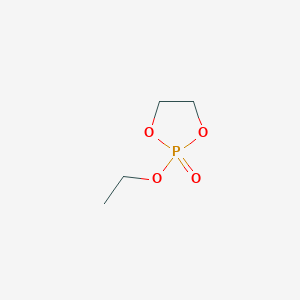
6-Acetyloxy-2,3,4-trifluorobenzylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyloxy-2,3,4-trifluorobenzylacetate (6-AOTFBA) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of chemical synthesis methods, and it has been used to study the biochemical and physiological effects of a wide range of compounds. 6-AOTFBA has a number of advantages and limitations when used in laboratory experiments, and its potential applications are numerous.
科学研究应用
6-Acetyloxy-2,3,4-trifluorobenzylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides, nucleosides, and antibiotics. It has also been used to study the biochemical and physiological effects of a wide range of compounds, including drugs and hormones. In addition, this compound has been used to study the effects of environmental pollutants on the human body.
作用机制
The mechanism of action of 6-Acetyloxy-2,3,4-trifluorobenzylacetate is not fully understood. However, it is believed that it binds to specific proteins in the body, which can then lead to a variety of biochemical and physiological effects. In addition, it is believed that this compound can interact with other molecules in the body, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, it has been shown to have a variety of effects on the nervous system, including an increase in neuronal activity and an increase in the release of neurotransmitters.
实验室实验的优点和局限性
6-Acetyloxy-2,3,4-trifluorobenzylacetate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it ideal for use in a variety of experiments. In addition, it is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations is that it is not very soluble in most solvents, which can make it difficult to use in certain experiments.
未来方向
The potential future directions for 6-Acetyloxy-2,3,4-trifluorobenzylacetate are numerous. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further research could be done on the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, further research could be done on the environmental effects of this compound, as well as its potential applications in the protection of the environment.
合成方法
6-Acetyloxy-2,3,4-trifluorobenzylacetate can be synthesized via a variety of methods, including the Fischer-Indole synthesis, the Grignard reaction, and the Wittig reaction. The Fischer-Indole synthesis involves the reaction of an aldehyde, an amine, and an acid to form a product. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound to form a product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form a product. All of these methods have been used to synthesize this compound.
属性
IUPAC Name |
(6-acetyloxy-2,3,4-trifluorophenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-5(15)17-4-7-9(18-6(2)16)3-8(12)11(14)10(7)13/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAFRCYAYPLEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C(=C(C=C1OC(=O)C)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)









